1-Piperidinebutyranilide, N-(2-(phenylthio)ethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NM-591 involves the formation of a boron-dipyrromethene (BODIPY) core, which is then functionalized to achieve the desired photophysical properties. The reaction typically involves the condensation of a pyrrole derivative with a boron source under acidic conditions, followed by oxidation and purification steps .
Industrial Production Methods
Industrial production of NM-591 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
NM-591 undergoes various chemical reactions, including:
Substitution: The free carboxylic acid group in NM-591 can undergo substitution reactions to form stable amide bonds with primary amines.
Common Reagents and Conditions
Major Products
Scientific Research Applications
NM-591 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting ROS and other reactive species.
Biology: Employed in cell imaging and tracking due to its photostability and bright fluorescence.
Medicine: Utilized in diagnostic assays and as a marker for various biological processes.
Industry: Applied in the development of sensors and other analytical tools.
Mechanism of Action
NM-591 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (589 nm) and emits light at a different wavelength (597 nm), making it useful for detecting and imaging various biological and chemical processes . The molecular targets include cellular membranes and other structures where the dye can localize and emit fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
- iFluor 594
- Texas Red
- TF4 (Tide Fluor 4)
- SunRed
- Cy3.5 (Cyanine-3.5)
Uniqueness
NM-591 is unique due to its high photostability and specific excitation/emission properties, which make it particularly suitable for long-term imaging and detection applications . Its ability to form stable amide bonds with primary amines also adds to its versatility in various chemical and biological applications .
Properties
CAS No. |
95434-11-0 |
---|---|
Molecular Formula |
C23H30N2OS |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-phenyl-N-(2-phenylsulfanylethyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H30N2OS/c26-23(15-10-18-24-16-8-3-9-17-24)25(21-11-4-1-5-12-21)19-20-27-22-13-6-2-7-14-22/h1-2,4-7,11-14H,3,8-10,15-20H2 |
InChI Key |
ATMJXTUENIUGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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